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(Furfurylthio)ethane

Flavor chemistry Organoleptic differentiation Sulfur volatiles

(Furfurylthio)ethane, also referred to as ethyl furfuryl sulfide or 2-[(ethylthio)methyl]furan, is a heteroaromatic thioether belonging to the sulfur-substituted furan derivatives subgroup of chemical group 14 flavouring substances. It is a naturally occurring constituent of roast Arabica coffee (Coffea arabica) and has also been detected in Robusta coffee.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 2024-70-6
Cat. No. B1584167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Furfurylthio)ethane
CAS2024-70-6
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCCSCC1=CC=CO1
InChIInChI=1S/C7H10OS/c1-2-9-6-7-4-3-5-8-7/h3-5H,2,6H2,1H3
InChIKeyWGQJSONNMGREEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly

Structure & Identifiers


Interactive Chemical Structure Model





(Furfurylthio)ethane (CAS 2024-70-6) — Procurement-Grade Profile of a Coffee-Native Furfuryl Sulfide Flavorant


(Furfurylthio)ethane, also referred to as ethyl furfuryl sulfide or 2-[(ethylthio)methyl]furan, is a heteroaromatic thioether belonging to the sulfur-substituted furan derivatives subgroup of chemical group 14 flavouring substances [1]. It is a naturally occurring constituent of roast Arabica coffee (Coffea arabica) and has also been detected in Robusta coffee [2]. The compound is listed under EU FL-no. 13.124 with a minimum purity specification of 95%, though commercial grades routinely achieve 99% (GC) [3]. With a molecular formula of C₇H₁₀OS and a molecular weight of 142.22 g/mol, it is a pale yellow clear liquid exhibiting a boiling point of 185–187 °C at 760 mmHg [4]. The European Food Safety Authority (EFSA) has evaluated this substance within Flavouring Group Evaluation 13 (FGE.13) and concluded no safety concern at current dietary intake levels [1].

Why (Furfurylthio)ethane Cannot Be Replaced by Furfuryl Methyl Sulfide or Furfuryl Mercaptan in Flavor Formulations


Within the furfuryl sulfide family, the alkyl chain length on the sulfur atom dictates three critical dimensions that preclude generic interchange: (i) organoleptic character—furfuryl ethyl sulfide exhibits a grassy/spicy profile distinguishable from both the roasted-coffee signature of furfuryl mercaptan and the pungent alliaceous (onion/garlic/horseradish) character of furfuryl methyl sulfide [1]; (ii) physicochemical release kinetics—a 10 °C higher boiling point and approximately 3-fold lower water solubility versus the methyl homolog produce distinct volatility and partitioning behavior in food matrices [2]; and (iii) regulatory exposure footprint—the Maximised Survey-derived Daily Intake (MSDI-EU) for the ethyl congener (0.18 µg/capita/day) is 5.4-fold lower than that of furfuryl methyl sulfide (0.97 µg/capita/day) and over 160-fold lower than furfuryl mercaptan (29.00 µg/capita/day), reflecting differentiated market exposure and consequently divergent safety margin profiles under the EFSA Procedure [3]. These orthogonal differences mean that substituting one furfuryl sulfide for another will alter sensory delivery, comply with different use-level frameworks, and shift the toxicological risk calculus.

(Furfurylthio)ethane Differential Evidence Guide — Quantified Comparator Data for Scientific Selection


Odor Quality Divergence: Grassy/Spicy (Ethyl) vs. Roasted Coffee (Mercaptan) vs. Alliaceous (Methyl)

In a foundational 1965 study by Sasaki et al., a homologous series of furfuryl sulfides—including methyl, ethyl, n-propyl, isopropyl, n-butyl, and longer-chain variants—was synthesized and characterized organoleptically. The study established that most furfuryl sulfides, including the ethyl congener, display a grassy or spicy odor profile, which is qualitatively distinct from the roasted-coffee aroma characteristic of furfuryl mercaptan (2-furfurylthiol) [1]. Independently, furfuryl methyl sulfide is documented with a markedly different odor profile: onion, garlic, sulfury, pungent vegetable, and horseradish notes, confirmed by organoleptic evaluation at 0.10% in propylene glycol [2]. This three-way differentiation—coffee-roast (mercaptan), alliaceous-pungent (methyl sulfide), and grassy-spicy (ethyl sulfide)—is rooted in the functional group (thiol vs. thioether) and alkyl chain length, providing formulators with structurally predictable odor-quality tuning.

Flavor chemistry Organoleptic differentiation Sulfur volatiles

MSDI Exposure Margin: Ethyl Furfuryl Sulfide (0.18 µg/day) vs. In-Class Sulfur-Substituted Furans

The EFSA Flavouring Group Evaluation 13 Revision 3 provides directly comparable Maximised Survey-derived Daily Intake (MSDI) values for sulfur-substituted furan derivatives evaluated through the same Procedure. Within Subgroup IIa (Sulfides), ethyl furfuryl sulfide (FL-no. 13.124) has an MSDI-EU of 0.18 µg/capita/day, placing it near the centre of the subgroup range (0.0024–1.2 µg/capita/day) [1]. In contrast, the closest structural homolog furfuryl methyl sulfide (FL-no. 13.053) exhibits an MSDI-EU of 0.97 µg/capita/day—a 5.4-fold higher exposure value [2]. Furfuryl mercaptan (2-furfurylthiol), the thiol analog, shows an MSDI-EU of 29.00 µg/capita/day, which is over 160-fold higher [3]. All three compounds are classified as Cramer Class III and evaluated as B3 (Intake below threshold) with B4 (Adequate NOAEL exists), confirming no safety concern at current use levels [1]. However, the substantially lower population exposure of the ethyl congener translates into a larger implicit safety margin when evaluated against the Class III Threshold of Toxicological Concern (90 µg/person/day) [1].

Regulatory toxicology Dietary exposure Flavouring safety assessment

Volatility and Matrix Partitioning: Boiling Point and Water Solubility Differentiation from Furfuryl Methyl Sulfide

The ethyl homolog exhibits a normal-pressure boiling point of 185–187 °C (760 mmHg), approximately 10 °C higher than the predicted atmospheric boiling point of furfuryl methyl sulfide (~174.9 °C at 760 mmHg, estimated from vacuum distillation data) [1][2]. More critically for aqueous food applications, the water solubility of (furfurylthio)ethane is 615.3 mg/L at 25 °C, which is approximately one-third the solubility of furfuryl methyl sulfide (1843 mg/L at 25 °C, estimated) [1][2]. The calculated logP (o/w) for the ethyl derivative is 1.781, compared to 1.722 for the methyl derivative—a modest but measurable increase in lipophilicity consistent with one additional methylene unit [1][2]. These differences, while incremental, accumulate in multi-component flavor systems where differential volatilization rates during thermal processing, and differential partitioning between aqueous and lipid phases in emulsified products, can shift the perceived aroma balance.

Physicochemical properties Flavor release Matrix partitioning

Food Category Use-Level Framework: Differentiated Dosing Ranges vs. Furfuryl Methyl Sulfide

The industry-reported normal and maximum use levels for (furfurylthio)ethane span 16 EFSA food categories, with average usage ranging from 0.10 mg/kg (fats and oils, cereals, meat, fish, non-alcoholic beverages) to 0.40 mg/kg (ready-to-eat savouries), and maximum usage ranging from 0.20 mg/kg (meat/fish) to 2.00 mg/kg (ready-to-eat savouries) [1]. In contrast, furfuryl methyl sulfide is recommended at significantly higher use levels in specific categories: bakery 14 ppm (≈14 mg/kg), soft confectionery 10 ppm, frozen dairy and meat products 7 ppm, desserts and alcoholic beverages 4 ppm, and soft drinks/sauces 2 ppm [2]. Notably, the ethyl congener's maximum use level in bakery wares (1.00 mg/kg) is approximately 14-fold lower than the methyl congener's recommended bakery level (14 mg/kg). This reflects the higher odor potency of the ethyl homolog in baked-goods matrices and indicates that formulators must recalibrate dosing when substituting between these analogs.

Flavor use levels Food categories Regulatory compliance

IR Spectral Identification: Diagnostic Band at 1130 cm⁻¹ for Furfuryl Sulfide Authentication

The 1965 landmark study by Sasaki et al. reported a systematic comparison of infrared spectra across the furfuryl sulfide homologous series (methyl through n-decyl, plus unsaturated and functionalized variants) in carbon tetrachloride. A medium-intensity absorption band at 1130 cm⁻¹ was consistently detected across all furfuryl sulfides examined—including the ethyl congener—and was identified as a characteristic absorption diagnostic of the furfuryl sulfide functional group [1]. This band is absent in the spectra of furfuryl alcohol and furfuryl mercaptan, which were also examined in the same study. This finding provides an analytically accessible spectroscopic marker for identity confirmation and adulteration screening of (furfurylthio)ethane in raw material quality control, distinguishing it from non-sulfide furfuryl derivatives that may be co-supplied or mislabeled in the supply chain.

Analytical chemistry Quality control Spectral fingerprinting

(Furfurylthio)ethane — Evidence-Backed Application Scenarios for Flavor Procurement and Formulation


Authentic Arabica Coffee Flavor Reconstitution — Natural-Occurrence Justification for Clean-Label Positioning

(Furfurylthio)ethane is a documented native constituent of roast Arabica coffee (Coffea arabica) and has also been detected in Robusta coffee (Coffea canephora) [1]. Unlike furfuryl methyl sulfide, which is not specifically reported as a native coffee volatile at comparable prominence, the ethyl congener carries a direct natural-occurrence pedigree. This supports its use in 'natural flavor' or 'nature-identical' coffee reconstitution formulations, where substantiation of presence in the named food source is a regulatory prerequisite. The grassy/spicy odor nuance, as distinguished from the roasted-coffee character of furfuryl mercaptan, allows formulators to reconstruct the full aroma complexity of brewed coffee rather than relying solely on the dominant mercaptan note [2]. Procurement teams seeking to differentiate their coffee flavor portfolio should prioritize the ethyl sulfide as a complementary top-note to the mercaptan base-note.

Bakery and Thermally Processed Foods — Volatility Advantage for Heat-Stable Flavor Delivery

With a boiling point of 185–187 °C at atmospheric pressure—approximately 10 °C higher than the methyl homolog—(furfurylthio)ethane exhibits reduced volatilization loss during baking, extrusion, and retorting processes [1]. The lower water solubility (615.3 vs. 1843 mg/L for the methyl analog) further favours retention in lipid-rich matrices typical of bakery fats, butter-based products, and processed meats, where the compound partitions preferentially into the lipid phase [1][2]. The industry-reported use levels in bakery wares (average 0.20 mg/kg, maximum 1.00 mg/kg) and meat products (average 0.10 mg/kg, maximum 0.20 mg/kg) provide a validated dosing framework that accounts for thermal processing losses [3]. Formulators can exploit the higher boiling point to achieve longer-lasting aroma impact in products subjected to high-temperature processing, compared to the more volatile methyl congener.

Savory Snack and Ready-to-Eat Seasoning — Higher Dosage Ceiling for Intense Aroma Impact

The EFSA-reported maximum use level for (furfurylthio)ethane in ready-to-eat savouries (category 15.0) is 2.00 mg/kg—the highest maximum use level across all 16 food categories for this compound [1]. This is notably higher than the maximum levels in meat (0.20 mg/kg) and non-alcoholic beverages (0.30 mg/kg), indicating that the snack and savoury category has been validated by industry for the most intense dosing of this ingredient. The grassy/spicy character complements the Maillard-derived pyrazine and thiazole notes typical of snack seasonings, and the compound's stability profile (flash point 66 °C, adequate NOAEL confirmed by EFSA) supports safe incorporation into dry-blended seasoning powders applied post-frying or post-extrusion [1]. For procurement, this category-specific high dosing allowance may drive larger volume requirements relative to other application segments.

Analytical Reference Standard for Coffee Authenticity and Quality Markers

The presence of (furfurylthio)ethane in both Arabica and Robusta coffee, as catalogued in the FooDB and HMDB metabolomic databases, positions this compound as a candidate analytical marker for coffee authenticity testing [1]. Its characteristic IR absorption band at 1130 cm⁻¹ provides a rapid spectroscopic screening tool for identity confirmation in raw material receiving [2]. Analytical laboratories and quality control departments supporting the coffee and flavor industries can procure high-purity (≥99% GC) material as a reference standard for GC-MS calibration curves, SPME headspace method development, and inter-laboratory proficiency testing. The EFSA-confirmed safety profile and defined MSDI value further support its use as a certified reference material without the regulatory complications associated with higher-exposure flavor substances [3].

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